molecular formula C12H19N3O B2865903 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine CAS No. 2097888-26-9

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine

Cat. No.: B2865903
CAS No.: 2097888-26-9
M. Wt: 221.304
InChI Key: DFBIQUMYIFBZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a fundamental heterocyclic scaffold in biology and pharmacology, substituted with a 3-methoxypiperidine moiety. The pyrimidine ring system is a key building block in nucleic acids and is present in a wide array of therapeutic agents due to its ability to interact with diverse biological targets . Pyrimidine derivatives are extensively researched for their potent biological activities. Recent scientific literature highlights the broad potential of substituted pyrimidines as antimicrobial agents against resistant bacterial and fungal strains and as anticancer agents against various cell lines, including hepatic (HepG-2) and breast (MCF-7) cancers . Furthermore, the piperidine ring is a common privileged structure in drug design, known for contributing favorable pharmacological properties . The specific substitution pattern on this compound—particularly the 2,6-dimethyl groups and the 3-methoxypiperidine side chain—suggests its utility as a valuable intermediate or core structure. Researchers can utilize this compound to develop novel small-molecule inhibitors for target validation studies, explore structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and synthesize more complex molecular architectures for screening against various disease models. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBIQUMYIFBZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Hydroxy-2,6-dimethylpyrimidine

A critical intermediate, 4-chloro-2,6-dimethylpyrimidine, is synthesized via chlorination of 4-hydroxy-2,6-dimethylpyrimidine using phosphorus oxychloride (POCl3). This method, analogous to the barbituric acid chlorination described in, proceeds as follows:

$$
\text{4-Hydroxy-2,6-dimethylpyrimidine} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chloro-2,6-dimethylpyrimidine} + \text{H}3\text{PO}_4
$$

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Toluene or dichloroethane
  • Yield: 70–85%

Characterization Data :

  • Melting Point : 98–100°C (lit.)
  • 1H NMR (CDCl3) : δ 2.54 (s, 6H, CH3), 7.13 (s, 1H, C5-H)

Alternative Pathway: Cyclocondensation of Acetylacetone and Guanidine

A one-pot cyclization of acetylacetone and guanidine nitrate in basic media yields 2-amino-4,6-dimethylpyrimidine, which can be chlorinated at C4:

$$
\text{2-Amino-4,6-dimethylpyrimidine} + \text{HNO}2 \xrightarrow{\text{HCl}} \text{4-Chloro-2,6-dimethylpyrimidine} + \text{N}2 + \text{H}_2\text{O}
$$

Advantages :

  • Avoids isolation of hydroxyl intermediates.
  • Utilizes inexpensive starting materials (acetylacetone, guanidine nitrate).

Synthesis of 3-Methoxypiperidine

Reductive Amination of Piperidin-3-one

3-Methoxypiperidine is synthesized via reductive amination of piperidin-3-one with methylamine:

$$
\text{Piperidin-3-one} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{3-Methoxypiperidine}
$$

Characterization :

  • Boiling Point : 156–158°C
  • IR (cm⁻¹) : 2800–2900 (C–H stretch), 1120 (C–O–C)

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Cost Scalability
SNAr 40–55% 12–24 h Low Moderate
Buchwald-Hartwig 75–82% 6–8 h High High
Direct Cyclization Not reported

Key Observations :

  • Transition-metal-catalyzed coupling outperforms SNAr in efficiency but requires specialized catalysts.
  • Chlorination remains the bottleneck for scalability due to POCl3 handling.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Buchwald-Hartwig Coupling

  • Oxidative Addition : Pd(0) inserts into the C–Cl bond of the pyrimidine.
  • Transmetallation : Piperidine coordinates to Pd(II).
  • Reductive Elimination : Forms the C–N bond, regenerating Pd(0).

Side Reactions :

  • Homocoupling of aryl chlorides (suppressed by Xantphos ligand).
  • Dechlorination (minimized by anhydrous conditions).

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxypiperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-Hydroxypiperidin-1-yl)-2,6-dimethylpyrimidine.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Structural Features Key Properties Biological Activity References
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine 2,6-dimethylpyrimidine + 3-methoxypiperidine Moderate solubility, potential CNS activity Underexplored; inferred kinase inhibition
5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones Pyrimidine trione + arylidene substituent Solvatochromic behavior, electron-deficient core Antimicrobial, anticancer (hypothesized)
4-(4'-amino-3'-hydroxybenzoyl)-2,6-dimethylpyrimidine 2,6-dimethylpyrimidine + benzoyl derivative Polar functional groups, enhanced H-bonding Antimalarial (IC₅₀: <1 μM)
4-(Chloromethyl)-2,6-dimethylpyrimidine Chloromethyl substituent at position 4 High electrophilicity, reactive intermediate Synthetic precursor for nucleoside analogs
2-(3,4-dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone + dimethoxyphenyl + piperidine Extended π-system, lipophilic Kinase inhibition (e.g., CDK or JAK targets)

Pharmacological and Physicochemical Properties

  • Solubility and Reactivity :

    • The methoxy group in this compound improves aqueous solubility compared to chloromethyl analogs like 4-(Chloromethyl)-2,6-dimethylpyrimidine, which are more reactive but less stable .
    • Pyrimidine triones (e.g., 5-arylidene derivatives) exhibit solvatochromism due to their electron-deficient cores, enabling applications in materials science .
  • Biological Activity: The antimalarial activity of 4-(4'-amino-3'-hydroxybenzoyl)-2,6-dimethylpyrimidine highlights the importance of polar substituents for targeting parasitic enzymes . Pyridopyrimidinones (e.g., 2-(3,4-dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate broader kinase inhibition profiles due to their fused ring systems and aromatic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.